molecular formula C15H26O B14683803 Cyclopentadec-5-en-1-one CAS No. 35720-58-2

Cyclopentadec-5-en-1-one

Cat. No.: B14683803
CAS No.: 35720-58-2
M. Wt: 222.37 g/mol
InChI Key: RSLTVQQROJUNCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentadec-5-en-1-one (CAS: 57969-18-3) is a macrocyclic ketone with a 15-membered carbon ring and a double bond at the fifth position in the E-configuration. Its molecular formula is C₁₅H₂₆O, and it has a molar mass of 222.37 g/mol . This compound is notable for its application in the fragrance industry, particularly as a key ingredient in perfumes due to its musky, animalic odor profile. Its structural complexity—arising from the large ring size and stereochemistry—makes it a subject of interest in organic synthesis and materials science. A patented composition highlights its use in perfumery, where it is combined with stereoisomers like (R,Z)-3-methyl this compound to enhance olfactory properties .

Properties

CAS No.

35720-58-2

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

cyclopentadec-5-en-1-one

InChI

InChI=1S/C15H26O/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-15/h5,7H,1-4,6,8-14H2

InChI Key

RSLTVQQROJUNCD-UHFFFAOYSA-N

Canonical SMILES

C1CCCCC=CCCCC(=O)CCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentadec-5-en-1-one can be synthesized through various methods. One common approach involves the ring-closing metathesis of long-chain dienes. For example, starting from heptadec-1,16-dienone, the compound can be prepared using a ruthenium-catalyzed ring-closing alkene metathesis .

Industrial Production Methods: Industrial production of this compound often involves the oxidation of cyclohexadeca-1,9-diene. This process can be carried out in a single stage using nitrous oxide (N2O) as the oxidizing agent . The main product formed is cyclohexadec-8-en-1-one, along with various cyclopentadecenyl carbaldehydes as byproducts.

Chemical Reactions Analysis

Types of Reactions: Cyclopentadec-5-en-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Cyclopentadec-5-en-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other macrocyclic compounds and as a model compound in studies of ring-closing metathesis.

    Biology: The compound’s musky odor makes it useful in studies of olfactory receptors and pheromone research.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs with musky odor profiles.

    Industry: this compound is widely used in the fragrance industry as a key ingredient in perfumes and colognes.

Mechanism of Action

The mechanism by which cyclopentadec-5-en-1-one exerts its effects, particularly its musky odor, involves its interaction with olfactory receptors in the nasal epithelium. The compound binds to specific receptors, triggering a signal transduction pathway that ultimately results in the perception of a musky scent . The molecular targets include olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade.

Comparison with Similar Compounds

Cyclopentadec-4-en-1-one

  • CAS: Not specified.
  • Molecular Formula : C₁₅H₂₆O.
  • Molar Mass : 222.37 g/mol.
  • Structural Features : 15-membered ring with a Z-configured double bond at the fourth position .
  • The Z-configuration may alter odor intensity compared to the E-isomer.

5-Cyclohexadecen-1-one (Globanone™/Velvione®)

  • CAS : 37609-25-7.
  • Molecular Formula : Likely C₁₆H₂₈O (exact data unavailable).
  • Structural Features : 16-membered ring with a double bond at the fifth position.
  • Applications : Widely used in perfumery for its creamy, musky scent. The larger ring size may enhance volatility and diffusion compared to this compound .

Cyclopentadecanone

  • CAS: Not specified.
  • Molecular Formula : C₁₅H₂₈O.
  • Molar Mass : 224.39 g/mol (calculated).
  • Used as a precursor in macrocyclic ketone synthesis .

Cyclopentadecanolide

  • CAS: Not specified.
  • Molecular Formula : C₁₅H₂₈O₂.
  • Molar Mass : 240.38 g/mol (calculated).
  • Structural Features : 15-membered lactone (cyclic ester).
  • Applications : Common in musk fragrances; the ester group offers distinct reactivity compared to ketones .

Comparative Data Table

Compound CAS Molecular Formula Molar Mass (g/mol) Key Structural Features Applications References
This compound 57969-18-3 C₁₅H₂₆O 222.37 15-membered ring, 5E double bond Perfuming ingredient
Cyclopentadec-4-en-1-one N/A C₁₅H₂₆O 222.37 15-membered ring, 4Z double bond Research/industrial use
5-Cyclohexadecen-1-one 37609-25-9 C₁₆H₂₈O ~238.40 (calc.) 16-membered ring, 5E double bond Fragrance (Globanone™)
Cyclopentadecanone N/A C₁₅H₂₈O 224.39 Saturated 15-membered ring Synthetic intermediate
Cyclopentadecanolide N/A C₁₅H₂₈O₂ 240.38 15-membered lactone Musk fragrances

Key Differences

  • Double Bond Position/Geometry : The E-configuration in this compound vs. the Z-configuration in the 4-en-1-one isomer affects molecular geometry and odor profile .
  • Functional Groups: Ketones (this compound) vs. lactones (cyclopentadecanolide) differ in polarity and reactivity, influencing their stability and application scope .

Research Findings

Odor Profile Studies

  • This compound’s musk-like scent is attributed to its planar conformation, which fits olfactory receptors. In contrast, cyclopentadecanolide’s ester group provides a sweeter, less animalic odor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.